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Introduction

The purification of antibody conjugates, such as antibody-drug conjugates (ADCS), is a critical
step in their manufacturing process. Following the conjugation reaction, the mixture contains
the desired antibody conjugate alongside various impurities. These impurities can include
unconjugated antibody, free drug-linker, residual solvents, and aggregated forms of the
conjugate. The presence of these impurities can negatively impact the safety, efficacy, and
stability of the final product. Therefore, robust and efficient purification methods are essential to
ensure a homogenous and high-quality product.

This document provides detailed application notes and experimental protocols for the most
common methods used to purify antibody conjugates. These methods leverage differences in
size, charge, hydrophobicity, and specific binding affinity to separate the desired conjugate
from process-related impurities.

Key Purification Methods
The primary methods for purifying antibody conjugates are:
o Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is

effective for removing small molecule impurities like free drug and for separating monomers
from aggregates.
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» Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their
hydrophobicity. This technique is particularly useful for separating antibody conjugates with
different drug-to-antibody ratios (DAR) and for removing more hydrophobic impurities.

e lon Exchange Chromatography (IEX): Separates molecules based on their net surface
charge. IEX is effective for removing charged impurities, aggregates, and can also be used
to separate species with different DARs.

« Affinity Chromatography (Protein A): Utilizes the specific binding of the antibody's Fc region
to Protein A. This method is highly effective for capturing the antibody conjugate and
removing impurities that do not bind to Protein A.

o Tangential Flow Filtration (TFF): A membrane-based method used for buffer exchange,
desalting, and the removal of small molecule impurities. It is a rapid and scalable technique.

Size Exclusion Chromatography (SEC)
Application Note

Size Exclusion Chromatography (SEC) is a gentle purification method that separates molecules
based on their hydrodynamic radius. Larger molecules are excluded from the pores of the
chromatography resin and therefore elute first, while smaller molecules enter the pores and
have a longer retention time. In the context of antibody conjugate purification, SEC is primarily
used for two key applications:

o Aggregate Removal: Antibody conjugates can form aggregates during the conjugation and
subsequent handling steps. These aggregates are larger than the monomeric conjugate and
will elute earlier in an SEC separation.

e Desalting and Free Drug Removal: SEC is an effective method for removing small molecule
impurities such as unconjugated drug-linkers, residual solvents, and salts from the antibody
conjugate preparation.[1][2]
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Parameter Before SEC After SEC Yield (%) Reference
Aggregate Level 5% <1% >95% [3]
Free Linker-Drug  Present Not Detected >94% [4]
Monomer Purity 94.5% >99% ~95% [5]

Experimental Protocol: Aggregate Removal

Objective: To separate monomeric antibody conjugate from high molecular weight aggregates.
Materials:

e SEC Column: e.g., TSKgel G3000SWxI (7.8 mm x 30 cm, 5 pum) or similar[6][7]

e HPLC or FPLC system

» Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable buffer. For
some ADCs, the addition of an organic modifier like 15% isopropanol may be necessary to
reduce non-specific interactions.[4]

Antibody conjugate sample containing aggregates
Procedure:

o System and Column Equilibration: Equilibrate the HPLC/FPLC system and the SEC column
with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

o Sample Preparation: Filter the antibody conjugate sample through a 0.22 um filter to remove
any particulate matter.

 Injection: Inject an appropriate volume of the prepared sample onto the column. The loading
volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

o Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution
profile using a UV detector at 280 nm.
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o Fraction Collection: Collect fractions corresponding to the monomeric peak. The aggregate
peak will elute first, followed by the monomer peak.

e Analysis: Analyze the collected fractions for purity and concentration using analytical SEC,
SDS-PAGE, and UV-Vis spectrophotometry.
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SEC Experimental Workflow

Hydrophobic Interaction Chromatography (HIC)
Application Note

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in
their surface hydrophobicity.[8] The conjugation of hydrophobic drug-linkers to an antibody
increases its overall hydrophobicity. This property allows HIC to be a powerful tool for:

o Separating Drug-to-Antibody Ratio (DAR) Species: Antibody conjugates with a higher DAR
are more hydrophobic and will bind more strongly to the HIC resin. By applying a reverse salt
gradient, species with different DARs can be eluted sequentially.[9][10]

e Removing Unconjugated Antibody: The unconjugated antibody is less hydrophobic than the
conjugated forms and will elute earlier in the gradient.

o Aggregate Removal: In some cases, aggregates can be more hydrophobic than monomers
and can be separated using HIC.

Data Presentation
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Parameter Before HIC After HIC Yield (%) Reference
DAR 1.0 and

Average DAR 1.6 DAR 2.0 >60% [11]
fractions

o Heterogeneous Homogeneous
DAR Distribution ) N/A [8]
(DAR 0-8) fractions
Aggregate Level 5% <1% 85% [3]

Experimental Protocol: DAR Species Separation

Objective: To separate an antibody-drug conjugate mixture into fractions with different drug-to-
antibody ratios.

Materials:

¢ HIC Column: e.g., TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 um) or Phenyl-5PW[10]

HPLC or FPLC system

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH
7.0[12]

Mobile Phase B (Low Salt): 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol[12]

Antibody conjugate sample
Procedure:

o System and Column Equilibration: Equilibrate the system and the HIC column with Mobile
Phase A at a flow rate of 0.8 mL/min.

o Sample Preparation: Dilute the antibody conjugate sample with Mobile Phase A to the

desired loading concentration.

« Injection: Inject the prepared sample onto the equilibrated column.
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» Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase
B over a defined period (e.g., 12 minutes).[12] This will decrease the salt concentration and
elute the bound conjugates based on their hydrophobicity, with lower DAR species eluting
first.

» Fraction Collection: Collect fractions across the elution gradient.

e Analysis: Analyze the collected fractions for DAR, purity, and concentration using analytical
HIC, mass spectrometry, and UV-Vis spectrophotometry.
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HIC Experimental Workflow

lon Exchange Chromatography (IEX)
Application Note

lon Exchange Chromatography (IEX) separates molecules based on their net surface charge at
a specific pH. Depending on the isoelectric point (pl) of the antibody conjugate and the desired
separation, either cation exchange (CEX) or anion exchange (AEX) chromatography can be
used. IEX is a versatile technique for:

e Aggregate Removal: Aggregates may have different surface charge characteristics
compared to the monomeric conjugate, allowing for their separation. Cation-exchange
chromatography has been shown to decrease very high molecular weight species by = 85%
t0 < 0.1%.[13]

o Removal of Charged Impurities: Host cell proteins (HCPs) and other process-related
impurities with different charge properties can be effectively removed.

e Polishing Step: IEX is often used as a polishing step after an initial capture step like Protein
A chromatography to further enhance purity.
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Data Presentation

Parameter Before IEX After IEX Yield (%) Reference
High Molecular )

. _ >1% <0.1% High [13]
Weight Species
Host Cell ) Significantly

] High >90% [14]

Proteins (HCP) Reduced
Product Purity ~90% >97% 70% [15]

Experimental Protocol: Aggregate Removal using Cation
Exchange (Flow-through Mode)

Objective: To remove positively charged aggregates from an antibody conjugate preparation.

Materials:

CEX Column: e.g., Capto S ImpAct or similar

FPLC or chromatography system

Equilibration/Wash Buffer: 20 mM MES, pH 6.0[3]

Elution Buffer (for regeneration): High salt buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0

Antibody conjugate sample
Procedure:

o System and Column Equilibration: Equilibrate the system and CEX column with
Equilibration/Wash Buffer.

o Sample Preparation: Adjust the pH and conductivity of the antibody conjugate sample to
match the Equilibration/Wash Buffer.

o Loading: Load the prepared sample onto the column. In flow-through mode, the desired
monomeric conjugate will not bind to the resin, while the more positively charged aggregates
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will bind.

o Collection: Collect the flow-through fraction, which contains the purified monomeric antibody
conjugate.

e Wash: Wash the column with Equilibration/Wash Buffer to ensure complete recovery of the
monomer.

o Regeneration: Regenerate the column by eluting the bound aggregates with the high-salt
Elution Buffer.

e Analysis: Analyze the collected flow-through for purity, aggregate content, and concentration.

Collect Flow-Through Analyze Flow-Through
(Purified Monomer) (Purity, Aggregate Level)

. . Equilibrate CEX Column Adjust Sample pH Load Sample onto
St ALDIC i e (Low pH, Low Salt) & Conductivity CEX Column

Regenerate Column
(High Salt Elution)
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IEX Experimental Workflow

Affinity Chromatography (Protein A)
Application Note

Protein A affinity chromatography is a powerful capture step in antibody and antibody conjugate
purification.[16] It relies on the specific interaction between Protein A, a bacterial cell wall
protein, and the Fc region of immunoglobulins, particularly 1gG. This high-specificity interaction
allows for:

» High Purity in a Single Step: Protein A chromatography can achieve over 95% purity in a
single step by capturing the antibody conjugate while most other impurities, such as host cell
proteins and DNA, flow through.[16]
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e High Yield: The strong and specific binding results in high recovery of the antibody
conjugate. Recoveries of 90% or greater are commonly achieved.

It is important to note that the harsh, low pH conditions often used for elution from a Protein A
column can sometimes induce aggregation. Therefore, careful optimization of the elution buffer
and immediate neutralization of the eluate are crucial.

Data Presentation

Before Protein . .
Parameter a After Protein A  Yield (%) Reference

Low (cell culture

Purity >95% >90%
supernatant)
Host Cell ) Reduced by
) High ~90% [17]

Proteins (HCP) >99%
Significantly )

DNA Present High [16]
Reduced

Experimental Protocol: Antibody Conjugate Capture

Objective: To capture the antibody conjugate from a clarified cell culture supernatant or reaction
mixture.

Materials:

Protein A Column: e.g., MabSelect PrismA or similar[18]

e FPLC or chromatography system

e Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
e Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

o Neutralization Buffer: 1 M Tris, pH 8.5

» Clarified antibody conjugate sample
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Procedure:

o System and Column Equilibration: Equilibrate the system and the Protein A column with 5-10
column volumes (CVs) of Binding/Wash Buffer.

e Sample Loading: Load the clarified sample onto the column.

e Wash: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound
impurities.

» Elution: Elute the bound antibody conjugate with 5 CVs of Elution Buffer. Collect the eluate in
fractions containing Neutralization Buffer to immediately raise the pH and prevent acid-
induced aggregation.

e Pool and Analyze: Pool the fractions containing the purified antibody conjugate and analyze
for concentration, purity, and integrity.
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Neutralize Eluted Fractions
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Load ADC Sample
onto Column

Elute with Low pH Buffer
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Equilibrate Protein A Column
(PBS, pH 7.4)

Analyze Purified ADC
(Purity, Concentration)

B End: Purified ADC

Click to download full resolution via product page
Protein A Affinity Workflow

Tangential Flow Filtration (TFF)
Application Note

Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient
method for separating molecules based on size using semi-permeable membranes.[19][20] In
TFF, the feed stream flows parallel to the membrane surface, which minimizes membrane
fouling. TFF is widely used in antibody conjugate purification for:

« Diafiltration (Buffer Exchange and Desalting): This process involves adding a new buffer to
the retentate at the same rate as the filtrate is being removed. This is highly effective for
removing small molecules like residual free drug, organic solvents (e.g., DMSO, DMAc), and
salts.[21] A 99.8% reduction in free linker-drug concentration has been demonstrated.[4]
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» Concentration: TFF can be used to concentrate the purified antibody conjugate to the
desired final concentration.

TFF is a highly scalable process, making it suitable for both laboratory and manufacturing
scales.

Data Presentation

Parameter Before TFF After TFF Yield (%) Reference
Free Linker-Drug  High 99.8% Reduction  >94% [4]
Organic Solvent ] )
20% >4 log reduction High [21]

(e.g., DMSO)
Buffer ] Formulation

N Reaction Buffer >95% [20]
Composition Buffer

Experimental Protocol: Diafiltration for Free Drug
Removal

Objective: To remove unconjugated free drug and exchange the buffer of an antibody conjugate
solution.

Materials:

TFF system with a reservoir and peristaltic pump

TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an
antibody of ~150 kDa.

Diafiltration Buffer: The final formulation buffer for the antibody conjugate.

Antibody conjugate solution containing free drug.

Procedure:

o System Setup and Conditioning: Install the TFF cassette into the system and flush with
purified water followed by the Diafiltration Buffer to condition the membrane.
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o Sample Loading: Add the antibody conjugate solution to the feed tank.

o Concentration (Optional): If necessary, concentrate the sample to a target concentration
(e.g., 25-30 g/L) by running the TFF system in concentration mode.

« Diafiltration: Begin the diafiltration process by adding the Diafiltration Buffer to the feed tank
at the same rate as the permeate is being removed. This is known as constant-volume
diafiltration. Perform a sufficient number of diavolumes (typically 5-10) to achieve the desired
level of impurity removal.

o Final Concentration: After diafiltration, concentrate the antibody conjugate to the desired final
concentration.

o Recovery: Recover the purified and buffer-exchanged antibody conjugate from the system.

e Analysis: Analyze the final product for the absence of free drug, correct buffer composition,
and final concentration.

Load ADC Sample
into Reservoir

o ecover Purified ADC [—| _Analyze Final Product | @CRRp IR AR NeYe
(Free Drug, Concentration)

Start: ADC with Free Drug

Setup & Condition
——
TFF System

Perform Diafiltration
(Constant Volume)

Final Concentration Step }—> R

Click to download full resolution via product page
TFF Diafiltration Workflow

Conclusion

The purification of antibody conjugates is a multi-step process that often requires the use of
several complementary techniques to achieve the desired level of purity. The choice of
purification methods depends on the specific characteristics of the antibody conjugate, the
nature of the impurities to be removed, and the scale of the process. By understanding the
principles and applying the detailed protocols outlined in these application notes, researchers,
scientists, and drug development professionals can develop robust and efficient purification
strategies to produce safe and effective antibody conjugate therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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